(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C21H22ClNO5S and its molecular weight is 435.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound shares structural similarities with other molecules, such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives , but the specific targets of these molecules are not well-defined
Mode of Action
Based on its structural similarity to other molecules, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating cellular signaling pathways, or altering gene expression
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarities to other molecules, it may potentially influence various biochemical pathways. Without specific information about its targets and mode of action, it is difficult to predict the exact pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound, potentially affecting its interaction with targets . Similarly, temperature could affect the compound’s stability and its interactions with targets. Other molecules present in the environment could also interact with the compound, potentially affecting its action and efficacy .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO5S/c1-14-20(28-18-9-5-4-8-17(18)27-14)21(24)23-11-10-19(29(25,26)13-12-23)15-6-2-3-7-16(15)22/h2-9,14,19-20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJORQSNMLISFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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